Cas no 95332-26-6 (Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-)

Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- structure
95332-26-6 structure
Product Name:Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
Numéro CAS:95332-26-6
Le MF:C9H10O4
Mégawatts:182.173303127289
MDL:MFCD06661069
CID:751886
PubChem ID:2755073
Update Time:2024-10-25

Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Propriétés chimiques et physiques

Nom et identifiant

    • Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
    • 2-hydroxy-4-(methoxymethoxy)Benzaldehyde
    • 2-Hydroxy-4-(methoxymethoxy)benzaldehyde (ACI)
    • 2-Hydroxy-4-(methoxymethyloxy)benzaldehyde
    • 2-Hydroxy-4-methoxymethoxybenzaldehyde
    • 4-(Methoxymethoxy)salicylaldehyde
    • 797JEB8UWT
    • CHEMBL1883324
    • 2,4-dihydroxybenzaldehyde 4-methoxymethyl ether
    • starbld0019360
    • 2-Hydroxy-4-methoxymethyloxy-benzaldehyde
    • DA-26133
    • AKOS004902670
    • HMS2269P22
    • 95332-26-6
    • E85387
    • DTXSID80373067
    • SCHEMBL1960093
    • SMR000470950
    • MFCD06661069
    • MLS000697616
    • CS-0196259
    • L023982
    • VYLBFPQDUSNVCA-UHFFFAOYSA-N
    • MDL: MFCD06661069
    • Piscine à noyau: 1S/C9H10O4/c1-12-6-13-8-3-2-7(5-10)9(11)4-8/h2-5,11H,6H2,1H3
    • La clé Inchi: VYLBFPQDUSNVCA-UHFFFAOYSA-N
    • Sourire: O=CC1C(O)=CC(OCOC)=CC=1

Propriétés calculées

  • Qualité précise: 182.05790880g/mol
  • Masse isotopique unique: 182.05790880g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 4
  • Complexité: 160
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.5
  • Surface topologique des pôles: 55.8Ų

Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Apollo Scientific
OR71069-5g
2-Hydroxy-4-(methoxymethoxy)benzaldehyde
95332-26-6 95%
5g
£126.00 2025-08-06
Apollo Scientific
OR71069-10g
2-Hydroxy-4-(methoxymethoxy)benzaldehyde
95332-26-6 95%
10g
£193.00 2025-08-06
Apollo Scientific
OR71069-25g
2-Hydroxy-4-(methoxymethoxy)benzaldehyde
95332-26-6 95%
25g
£374.00 2025-08-06
eNovation Chemicals LLC
Y1250451-100mg
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
95332-26-6 97%
100mg
$55 2024-06-07
eNovation Chemicals LLC
Y1250451-250mg
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
95332-26-6 97%
250mg
$65 2024-06-07
eNovation Chemicals LLC
Y1250451-1g
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
95332-26-6 97%
1g
$85 2024-06-07
eNovation Chemicals LLC
Y1250451-100mg
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
95332-26-6 97%
100mg
$55 2025-02-19
eNovation Chemicals LLC
Y1250451-250mg
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
95332-26-6 97%
250mg
$65 2025-02-19
eNovation Chemicals LLC
Y1250451-1g
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
95332-26-6 97%
1g
$85 2025-02-19
eNovation Chemicals LLC
Y1250451-100mg
Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
95332-26-6 97%
100mg
$55 2025-02-21

Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
Référence
Design, synthesis and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B
Wang, Zengtao; Liu, Zhiguo; Lee, Woojung; Kim, Su-Nam; Yoon, Goo; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3337-3340

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 3 h, rt → reflux
Référence
Total synthesis of (+)-rutamarin
Zhang, Yi-Nan; Zhang, Shi-Lei; Ma, Lei; Zhang, Yu; Shen, Xu; et al, Advanced Synthesis & Catalysis, 2008, 350, 2373-2379

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  0 °C; 1 h, 0 °C; 0 °C → rt; 24 h, rt
1.2 Solvents: Water ;  0 °C
Référence
Total Synthesis of Caesalpinnone A
Liu, Zhigang; Meng, Yifei; Yuan, Pengrui; Wang, Zhengshen; Gao, Jin-Ming ; et al, Organic Letters, 2020, 22(2), 520-522

Méthode de production 4

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 15 min, 0 °C
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water
Référence
Preparation of [(biphenylyl)butenynyl]benzoates and analogs as retinoid receptor ligands
, European Patent Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  0 °C; 2 h, reflux; reflux → rt
Référence
Synthesis and biological activity of flavane derivatives
He, Lan; Kong, E-Jing; Liu, Yu-Mei; An, Yu; Zhang, Wen-Sheng; et al, Chinese Journal of Chemistry, 2006, 24(3), 401-408

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  cooled; 1 h, 0 °C; 0 °C → rt; 24 h, rt
Référence
Biomimetic Syntheses and Antiproliferative Activities of Racemic, Natural (-), and Unnatural (+) Glyceollin I
Khupse, Rahul S.; Sarver, Jeffrey G.; Trendel, Jill A.; Bearss, Nicole R.; Reese, Michael D.; et al, Journal of Medicinal Chemistry, 2011, 54(10), 3506-3523

Méthode de production 7

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  0 °C; 6 h, rt
Référence
Novel thiazolidinedione derivatives with anti-obesity effects: Dual action as PTP1B inhibitors and PPAR-γ activators
Bhattarai, Bharat Raj; Kafle, Bhooshan; Hwang, Ji-Sun; Ham, Seung Wook; Lee, Keun-Hyeung; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(22), 6758-6763

Méthode de production 8

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ,  Tetrahydrofuran ;  rt → 0 °C
1.2 0 °C → rt; 16 h, rt
Référence
N-Containing chromen-4-one derivatives for the treatment and prophylaxis of hepatitis B virus infection and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt
Référence
Preparation of O-lactam substituted phenyl ethers as hemoglobin modulators
, United States, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt
1.2 Reagents: Water
Référence
Structure-activity relationships and key structural feature of pyridyloxybenzene-acylsulfonamides as new, potent, and selective peroxisome proliferator-activated receptor (PPAR) γ Agonists
Rikimaru, Kentaro; Wakabayashi, Takeshi; Abe, Hidenori; Tawaraishi, Taisuke; Imoto, Hiroshi; et al, Bioorganic & Medicinal Chemistry, 2012, 20(10), 3332-3358

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  4 h, rt
Référence
The first total synthesis of phebaclavin A and C
Zhang, Yu; Liu, Dong; Li, Yang; Cao, Xiao-Ping, Chinese Journal of Chemistry, 2005, 23(10), 1453-1456

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, rt
Référence
Synthesis of 6-methoxy-1-oxaspiro[4.5]deca-6,9-dien-8-one
Plourde, Guy L.; Fisher, Benjamin B., Molecules [online computer file], 2002, 7(2), 315-319

Méthode de production 13

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Référence
Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated Chromones
Schmidt, Bernd; Riemer, Martin; Schilde, Uwe, European Journal of Organic Chemistry, 2015, 2015(34), 7602-7611

Méthode de production 14

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  5 min, rt; overnight, rt
Référence
Inhibitors of DNA polymerase β: Activity and mechanism
Gao, Zhijie; Maloney, David J.; Dedkova, Larisa M.; Hecht, Sidney M., Bioorganic & Medicinal Chemistry, 2008, 16(8), 4331-4340

Méthode de production 15

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  0 °C; 0 °C → rt; 28 h, rt
Référence
A chiral pool approach for asymmetric syntheses of both antipodes of equol and sativan
Yalamanchili, Chinni; Chittiboyina, Amar G.; Chandra Kumar Rotte, Sateesh; Katzenellenbogen, John A.; Helferich, William G.; et al, Tetrahedron, 2018, 74(16), 2020-2029

Méthode de production 16

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  cooled; 1 h, 0 °C; 0 °C → rt; 24 h, rt
Référence
Methods for synthesizing glycinols, glyceollins I and II, compositions of selected intermediates, and therapeutic uses thereof
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  20 h, rt
Référence
Glucosylated near-infrared dye suitable for visualization targeted drug delivery
, China, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
Référence
Design and synthesis of 3,3'-biscoumarin-based c-Met inhibitors
Xu, Jimin; Ai, Jing; Liu, Sheng; Peng, Xia; Yu, Linqian; et al, Organic & Biomolecular Chemistry, 2014, 12(22), 3721-3734

Méthode de production 19

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  overnight, rt
Référence
Stable pharmaceutical compositions of pegylated carfilzomib compounds
, United States, , ,

Méthode de production 20

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  overnight, rt
Référence
Preparation of pegylated carfilzomib compounds and prodrugs, their pharmaceutical compositions and methods and uses for treating cancers
, World Intellectual Property Organization, , ,

Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Raw materials

Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Preparation Products

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